molecular formula C4H12N2S2 B1669676 Cystamine CAS No. 51-85-4

Cystamine

Cat. No. B1669676
CAS RN: 51-85-4
M. Wt: 152.3 g/mol
InChI Key: APQPRKLAWCIJEK-UHFFFAOYSA-N
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Description

Cystamine is an organic disulfide formed when cystine is heated, a result of decarboxylation . It is generally handled as the dihydrochloride salt, which is stable to 203-214 °C . Cystamine is toxic if swallowed or inhaled and potentially harmful by contact .


Synthesis Analysis

Cystamine is synthesized by oxidizing cysteamine (2-mercaptoethylamine) with H2O2 . It can also be synthesized through chemical oxidation with various oxidizing agents, through electrochemical oxidation, and through borohydride exchange resin-transition metal salts systems .


Molecular Structure Analysis

Cystamine is an organic disulfide which is formed when Cystine is heated as a result of decarboxylation . It is often used as a sulfhydryl reagent, enzyme inhibitor, and radiation-protective agent .


Chemical Reactions Analysis

Cystamine is formed when the amino acid cystine is thermally decarboxylated . It is unstable and cannot be distilled without decomposing . It is usually handled as the dihydrochloride salt .


Physical And Chemical Properties Analysis

Cystamine has high aqueous solubility, a pKa1(SH) of 8.19 and pKa2(NH2) of 10.75, and a melting point of 67.3 °C . It is a poisonous, viscous oil .

Scientific Research Applications

Neuroprotective Properties in Huntington's and Parkinson's Diseases

Research shows that cystamine exhibits neuroprotective effects in models of Huntington's disease (HD) and Parkinson's disease (PD). It is thought to operate through multiple mechanisms, including the inhibition of transglutaminase activity, which is implicated in the pathogenesis of these conditions. Cystamine has been shown to increase levels of brain-derived neurotrophic factor (BDNF) in the brain, a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Furthermore, cystamine's neuroprotective effects in HD models are linked to its ability to increase cellular antioxidant levels, such as l-cysteine, suggesting a potential role in combating oxidative stress associated with neurodegeneration (Fox et al., 2004), (Borrell-Pages et al., 2006).

Antiviral Activity

Cystamine has demonstrated potent antiviral activity against HIV in human cells. It interferes with the virus's replication process by blocking at least two independent steps of its life cycle without affecting cell viability. This property suggests cystamine's potential as a new avenue for the treatment of HIV-1 infection (Bergamini et al., 1994).

Radioprotective Effects

Cystamine has been identified as one of the best known radiation-protective compounds, offering protection against the harmful effects of ionizing radiation. This application is particularly relevant in clinical radiation therapy for protecting normal tissues. The mechanism behind its radioprotective potential includes its ability to act as a radical-capturing agent, thus mitigating indirect radiation damage at the molecular level (Meesat et al., 2012).

Wound Healing Properties

Studies on the effects of cystamine on wound healing have indicated its ability to expedite the maturation of granulation tissue and epithelization of the wound surface, thus shortening the healing period of gunshot wounds in experimental models (Grigor'ev et al., 1984).

Implications for Treatment of Neurodegenerative Diseases

Given its significant benefits observed in models of HD and PD, cystamine, along with its reduced form cysteamine, has been recognized as potential candidate drugs for neurodegenerative disorders. Their beneficial properties, mechanistic underpinnings, and implications for the future treatment of neurodegenerative diseases underscore the need for further clinical investigations to harness their therapeutic potentials (Gibrat & Cicchetti, 2011).

Safety And Hazards

Cystamine is toxic if swallowed or inhaled and potentially harmful by contact . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Cystamine and its reduced form, cysteamine, have radioprotective/antioxidant effects in vivo . They mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . Cysteamine can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration . It is suggested that combining cystamine with FLASH-RT could be a promising approach to further enhance the therapeutic ratio of cancer cure .

properties

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H12N2S2/c5-1-3-7-8-4-2-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQPRKLAWCIJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101418-33-1 (calcium salt), 16214-16-7 (sulfate), 17173-68-1 (hydrochloride), 21198-98-1 (di-hydrobromide), 56-17-7 (di-hydrochloride)
Record name Cystamine
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DSSTOX Substance ID

DTXSID60199005
Record name Cystamine
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Molecular Weight

152.3 g/mol
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Physical Description

Viscous liquid; [Merck Index]
Record name Cystamine
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Product Name

Cystamine

CAS RN

51-85-4
Record name Cystamine
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Record name Cystamine
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Record name Cystamine
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Record name 2,2'-dithiobis(ethylamine)
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Record name CYSTAMINE
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Synthesis routes and methods

Procedure details

Cystamine hydrochloride (400 mg excess) and triethylamine (1.0 ml, excess) were dissolved in 20 ml methanol, and HPMA copolymer with p-nitrophenyl active ester (Mn=18,300 Da and Mw=22,500 Da, ONp %=9.6 mol-%) (420 mg) in 5 ml methanol was added dropwise to above solution with stirring. The mixture was stirred overnight at room temperature. The solution was concentrated under vacuum and applied to Sephadex LH-20 column to separate the polymer conjugate, eluted with methanol. The polymer fraction was collected and solvent was removed under vacuum giving HPMA copolymer-cystamine conjugates. The product was dissolved in water, and DTPA dianhydride (300 mg, excess) was added to the solution. The mixture was stirred for 30 minutes, and pH was adjusted to 7.0 with NaHCO3. The mixture was stirred at room temperature overnight. The polymer was separated from excess DTPA by passing through a Sephadex G-25 column, eluted with water. GdCl3 was added with xylene orange as an indicator. The solution was neutralized with NaOH to pH 5.0. The resulting solution was passed through a Sephadex G-25 column to remove excess GdCl3 and salt. Finally, the product was lyophilized giving a colorless product, HPMA copolymer-[DTPA-Gd] conjugate, indicated as (C) below. The yield was 340 mg, or 85%.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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